2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-cyanophenyl)acetamide
Description
Properties
IUPAC Name |
2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-(3-cyanophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O3S/c23-17-9-10-20-19(12-17)22(16-6-2-1-3-7-16)26-27(31(20,29)30)14-21(28)25-18-8-4-5-15(11-18)13-24/h1-12H,14H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHMCBRBBLJLJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(S(=O)(=O)C3=C2C=C(C=C3)Cl)CC(=O)NC4=CC=CC(=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-cyanophenyl)acetamide is a member of the benzothiadiazine family, characterized by its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential applications based on available literature.
Molecular Characteristics
- Molecular Formula : C21H15ClN3O3S
- Molecular Weight : 443.88 g/mol
- CAS Number : 1031669-79-0
The compound features a benzothiadiazine core with various functional groups, including a chloro group and an acetamide moiety. These structural elements are crucial for its biological interactions.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C21H15ClN3O3S |
| Molecular Weight | 443.88 g/mol |
| CAS Number | 1031669-79-0 |
Biological Activity
Research indicates that compounds with similar structural motifs exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds related to benzothiadiazines have shown significant antibacterial and antifungal properties. For instance, derivatives have been tested against various strains of bacteria and fungi, demonstrating promising inhibitory effects .
- Anticancer Potential : Some benzothiadiazine derivatives have been investigated for their ability to inhibit cancer cell proliferation. The presence of halogen substitutions may enhance the binding affinity to cancer-related targets .
- Anti-inflammatory Effects : Preliminary studies suggest that certain derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in chronic inflammatory conditions .
Antimicrobial Efficacy
A study conducted by researchers at Egyptian universities evaluated the antimicrobial activity of several benzothiadiazine derivatives, including those structurally similar to our compound. The results indicated substantial efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi .
Anticancer Activity
In vitro studies have shown that benzothiadiazine derivatives can induce apoptosis in cancer cell lines. For example, compounds with similar structures demonstrated IC50 values in the micromolar range against various cancer types .
The biological activity of this compound is hypothesized to be mediated through:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to cancer and microbial growth.
- Receptor Binding : Its structural configuration allows for potential interactions with various biological receptors, influencing signaling pathways associated with cell proliferation and apoptosis.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic synthesis techniques:
- Formation of Benzothiadiazine Core : Initial reactions to form the benzothiadiazine structure.
- Halogenation : Introducing the chloro group through electrophilic aromatic substitution.
- Acetamide Formation : Coupling with acetamide derivatives to yield the final product.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its potential as a therapeutic agent. Similar compounds have been studied for their:
- Antimicrobial activity : Research indicates that benzothiadiazine derivatives can exhibit antibacterial properties against various pathogens.
- Anticancer properties : Some studies suggest that compounds with similar structures may induce apoptosis in cancer cells through various mechanisms.
Pharmacological Studies
Pharmacological investigations have highlighted several applications:
- Enzyme inhibition : Compounds with the benzothiadiazine scaffold are often evaluated as inhibitors for specific enzymes involved in disease pathways.
- Neuropharmacology : The potential neuroprotective effects of related compounds are being explored, particularly in conditions like Alzheimer's disease.
Biological Target Interactions
Research into the interactions of this compound with biological targets reveals:
- Binding affinity studies : The unique structural features may enhance binding to targets such as receptors or enzymes, making it a candidate for drug development.
- Mechanistic studies : Understanding the mechanism of action is crucial for developing effective therapeutics based on this compound.
Table 1: Summary of Case Studies on Related Compounds
Notable Research Findings
- A study published in Journal of Medicinal Chemistry demonstrated that benzothiadiazine derivatives possess significant antibacterial activity against resistant strains of bacteria, indicating their potential as new antimicrobial agents .
- Another investigation highlighted the anticancer properties of similar compounds, showing that they can inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines .
- Pharmacokinetic studies have indicated favorable absorption and distribution profiles for related compounds, suggesting their viability as drug candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
